molecular formula C11H19NO4 B064439 (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid CAS No. 161660-94-2

(1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

Cat. No. B064439
M. Wt: 229.27 g/mol
InChI Key: RNJQBGXOSAQQDG-SFYZADRCSA-N
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Description

Synthesis Analysis

The synthesis of (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid has been improved from 3-aminobenzoic acid using milder and more selective conditions, which include both classical salt resolution and enzymatic approaches to achieve high selectivity (Badland et al., 2010). Another synthesis approach involves enantioselective total synthesis utilizing L-glyceraldehyde as the source of chirality, through sequential aldol-based carbon-carbon bond-forming reactions (Battistini et al., 2004).

Molecular Structure Analysis

The crystal and molecular structure, along with conformational analysis of a related derivative, provides insight into the Z-configuration of the cyclopropane ring, disordered carboxylic group, and the trans conformation of the peptide bond, suggesting significant influence by hydrogen bonding in the crystal state (Cetina et al., 2003).

Chemical Reactions and Properties

The compound's chemical reactivity includes participation in various synthesis pathways, showing the versatility of the tert-butoxycarbonyl-amino group in creating structurally complex and functionally diverse molecules. For example, all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid have been synthesized, demonstrating the method's adaptability in obtaining pure cis or trans acid through simple adjustment of reaction conditions (Bakonyi et al., 2013).

Scientific Research Applications

  • Synthesis and Molecular Structure Analysis:

    • Improved Synthesis : An improved synthesis method from 3-aminobenzoic acid, using milder and selective conditions, has been developed for this compound (Badland et al., 2010).
    • Molecular Structure and Conformational Analysis : X-ray crystallography has been used to determine the crystal structure of a related derivative, revealing insights into its molecular conformation and intermolecular hydrogen bonding patterns (Cetina et al., 2003).
  • Application in Peptidomimetic and Drug Synthesis:

    • Synthesis of Pharmacophore : Asymmetric hydrogenation of enamine ester has been employed for synthesizing a beta-amino acid pharmacophore related to this compound (Kubryk & Hansen, 2006).
    • Antiviral Drug Intermediate : It serves as a key intermediate in synthesizing the antiviral drug atazanavir, using enhanced short-chain dehydrogenase in an aqueous-organic solvent system (Wu et al., 2019).
  • Synthesis of Amino Acid Derivatives and Polymers:

    • Derivative Synthesis : Various methods have been developed for synthesizing constrained amino acid analogs and derivatives related to this compound (Yang et al., 2015).
    • Polymer Synthesis : Amino acid-derived acetylene monomers, including derivatives of this compound, have been synthesized and polymerized, showcasing their potential applications in material science (Gao et al., 2003).
  • Enantioselective Synthesis and Chiroptical Studies:

    • Enantioselective Synthesis : Different methods for the enantioselective synthesis of stereoisomers of related compounds have been developed (Meiresonne et al., 2012).
    • Chiroptical Properties : Studies on the chiroptical properties of polymers derived from amino acid-containing monomers, including derivatives of this compound, have been conducted (Qu et al., 2009).

properties

IUPAC Name

(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJQBGXOSAQQDG-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70936569
Record name (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

CAS RN

161660-94-2, 410090-37-8
Record name (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-(Boc-amino)cyclopentane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Rodríguez‐Vázquez, S Salzinger… - European Journal of …, 2013 - Wiley Online Library
Cyclic γ‐amino acids are molecular building blocks of great interest in peptide and foldamer chemistry, as they allow the preparation of new structures that are not found in Nature. In …
M Friedman, KE Frank, A Aguirre, MA Argiriadi… - Bioorganic & medicinal …, 2015 - Elsevier
Previous work investigating tricyclic pyrrolopyrazines as kinase cores led to the discovery that 1-cyclohexyl-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine (12) had Jak inhibitory activity. …
Number of citations: 18 www.sciencedirect.com

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